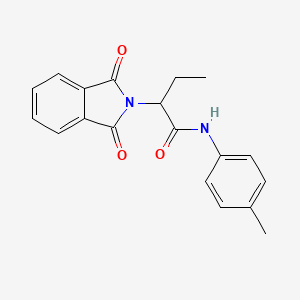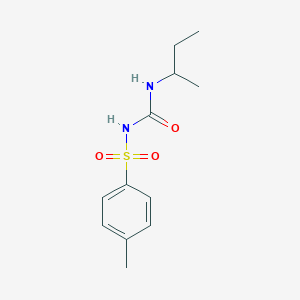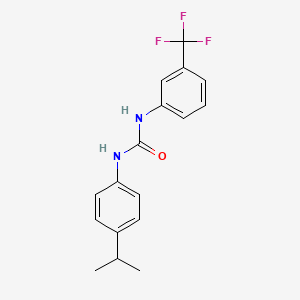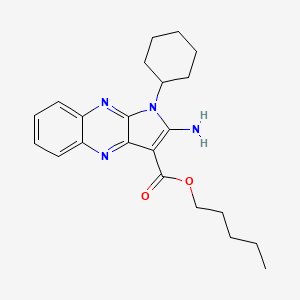![molecular formula C37H32N8O6S2 B11968123 Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate](/img/structure/B11968123.png)
Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes multiple triazole rings, phenyl groups, and a methoxycarbonyl group
Méthodes De Préparation
The synthesis of Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate involves multiple steps, including the formation of triazole rings and the introduction of sulfanyl and methoxycarbonyl groups. The synthetic route typically involves the use of various reagents and catalysts under controlled reaction conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the triazole rings may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The sulfanyl and methoxycarbonyl groups may also play a role in modulating the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar compounds to Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate include other triazole-containing compounds and phenyl-substituted compounds. These similar compounds may share some structural features but differ in their specific functional groups and overall activity. Examples include:
Propriétés
Formule moléculaire |
C37H32N8O6S2 |
|---|---|
Poids moléculaire |
748.8 g/mol |
Nom IUPAC |
methyl 4-[[2-[[5-[[5-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C37H32N8O6S2/c1-50-34(48)24-13-17-26(18-14-24)38-32(46)22-52-36-42-40-30(44(36)28-9-5-3-6-10-28)21-31-41-43-37(45(31)29-11-7-4-8-12-29)53-23-33(47)39-27-19-15-25(16-20-27)35(49)51-2/h3-20H,21-23H2,1-2H3,(H,38,46)(H,39,47) |
Clé InChI |
ROOBGPSEFHTMAX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=NN=C(N4C5=CC=CC=C5)SCC(=O)NC6=CC=C(C=C6)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968056.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968058.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11968059.png)
![(2Z)-2-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11968062.png)



![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968087.png)


![5-(phenoxymethyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11968107.png)

![11-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11968120.png)
![2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B11968121.png)
